molecular formula C18H21FN2O B2778709 N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide CAS No. 953383-43-2

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide

Cat. No.: B2778709
CAS No.: 953383-43-2
M. Wt: 300.377
InChI Key: KADBLONHCADNKN-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a fluorobenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-21(2)15-11-9-14(10-12-15)6-5-13-20-18(22)16-7-3-4-8-17(16)19/h3-4,7-12H,5-6,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADBLONHCADNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide typically involves the amidation reaction between 2-fluorobenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine. The reaction is often catalyzed by agents such as lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors . The reaction conditions generally include mild temperatures and the removal of low-boiling alcohols to shift the equilibrium towards the formation of the amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalytic systems and continuous flow reactors to enhance yield and purity. The use of esters instead of carboxylic acid chlorides is preferred due to their lower toxicity and cost .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorobenzamide moiety play crucial roles in its binding affinity and activity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethylamino group and the fluorobenzamide moiety provides unique properties that are not observed in similar compounds.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorobenzamide moiety, which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom is particularly significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with various biological macromolecules, enhancing interaction specificity.
  • π-π Stacking : The fluorobenzamide moiety allows for π-π stacking interactions with aromatic residues in proteins, which is crucial for binding to active sites.
  • Electrostatic Interactions : The charged nature of the dimethylamino group may facilitate electrostatic interactions with negatively charged residues in target proteins.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies indicate that the compound may inhibit tumor cell proliferation through its interactions with specific kinases involved in cancer pathways.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Neuropharmacological Effects : There is evidence that it may influence neurotransmitter systems, potentially acting as an antidepressant or anxiolytic agent.

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a chemotherapeutic agent (IC50 = 8.5 µM).
  • Neuropharmacological Effects : In vivo studies using rodent models demonstrated that administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic (p < 0.05 compared to control).

Table of Biological Activities

Activity TypeAssay MethodResultReference
AntitumorMTT AssayIC50 = 8.5 µM
AntimicrobialDisk Diffusion TestEffective against E. coli
NeuropharmacologicalElevated Plus MazeReduced anxiety-like behavior

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide, and how can purity be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with commercially available benzamide and dimethylamino-phenylpropyl precursors. Key steps include amide bond formation via coupling reagents (e.g., HBTU) and functional group protection/deprotection. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate with HPLC (≥95% purity). Intermediate characterization via 1H^1H-NMR and mass spectrometry is critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Employ a combination of 1H^1H-NMR (to confirm proton environments, e.g., aromatic protons at δ 7.68 ppm), 13C^{13}C-NMR (to verify carbonyl groups at ~167 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended if crystalline forms are obtainable .

Q. What preliminary assays are suitable for screening its biological activity?

  • Answer : Conduct kinase inhibition assays (e.g., using ADP-Glo™ for ATPase activity) due to structural similarities to kinase inhibitors . Pair this with cytotoxicity screening in cancer cell lines (e.g., MTT assay) and microbial growth inhibition tests (MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted bioactivity data?

  • Answer : If experimental IC50_{50} values deviate from computational predictions (e.g., molecular docking), re-evaluate the compound’s conformational flexibility using molecular dynamics simulations. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Answer : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) or modify the fluorobenzamide group to reduce oxidative metabolism. Assess stability in liver microsomes (human/rat) and monitor metabolites via LC-MS/MS .

Q. How do structural analogs inform SAR for target selectivity?

  • Answer : Compare analogs like N-(3-(dimethylamino)propyl)-4-nitrobenzamide (CAS 1216677-94-9), which lacks the fluorine substituent but retains kinase inhibition. Use 3D-QSAR models to map electrostatic and steric contributions to activity .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Answer : Standardize synthesis protocols (e.g., strict temperature control during amidation) and use internal standards (e.g., deuterated analogs) in LC-MS quantification. For cell-based assays, include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-experimental variability .

Methodological Notes

  • Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or MestReNova) to resolve spectral ambiguities .
  • Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts in the presence of the compound .
  • Controlled Release Studies : For neuropharmacology applications, encapsulate the compound in PLGA nanoparticles and assess release kinetics via dialysis membrane methods .

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